molecular formula C12H20N2O B097387 2-(1-Adamantyl)acetohydrazide CAS No. 19026-80-3

2-(1-Adamantyl)acetohydrazide

Cat. No.: B097387
CAS No.: 19026-80-3
M. Wt: 208.3 g/mol
InChI Key: ZORPHDZMMHDLAM-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)acetohydrazide is a derivative of adamantane, a bulky, diamondoid hydrocarbon known for its stability and unique structure. Adamantane derivatives have been extensively studied due to their potential therapeutic applications, including antiviral, antimicrobial, and antifungal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Adamantyl)acetohydrazide typically involves the reaction of 1-adamantylacetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods: The scalability of the reaction is facilitated by the stability and reactivity of the adamantane moiety .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Adamantyl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

2-(1-Adamantyl)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antiviral and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and polymers

Comparison with Similar Compounds

    1-Adamantylamine: Another adamantane derivative with similar stability and reactivity.

    1-Adamantylacetic acid: A precursor in the synthesis of 2-(1-Adamantyl)acetohydrazide.

    1-Adamantylmethylamine: Shares structural similarities and potential therapeutic applications

Uniqueness: this compound is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and potential biological activity. Its stability and bulky structure make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(1-adamantyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c13-14-11(15)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORPHDZMMHDLAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351546
Record name 2-(1-adamantyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19026-80-3
Record name 2-(1-adamantyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Adamantaneacetic hydrazide
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